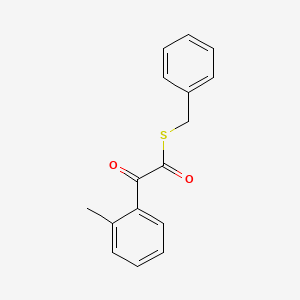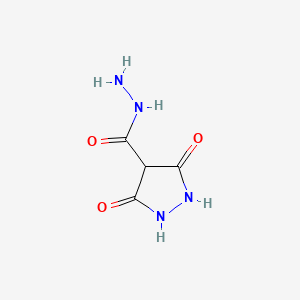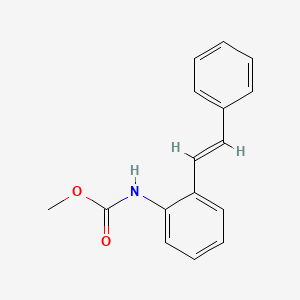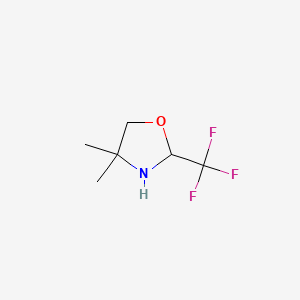
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is a heterocyclic organic compound characterized by a five-membered ring containing oxygen and nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-2-methyl-1-propanol with trifluoroacetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Oxazolidinones
Reduction: Amines or alcohols
Substitution: Various substituted oxazolidines
Aplicaciones Científicas De Investigación
4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- 4,4-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
- 4,4’-Di-tert-butyl-2,2’-dipyridyl
Comparison: 4,4-Dimethyl-2-(trifluoromethyl)-1,3-oxazolidine is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances its stability and reactivity, making it particularly valuable in applications requiring robust and versatile chemical intermediates.
Propiedades
Número CAS |
31185-57-6 |
|---|---|
Fórmula molecular |
C6H10F3NO |
Peso molecular |
169.14 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-(trifluoromethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C6H10F3NO/c1-5(2)3-11-4(10-5)6(7,8)9/h4,10H,3H2,1-2H3 |
Clave InChI |
AVEJFSNLMOFPTA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(N1)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethylphenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)acetamide](/img/structure/B15204122.png)
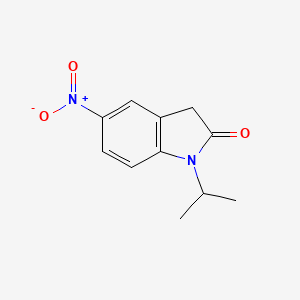
![13-methoxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B15204132.png)

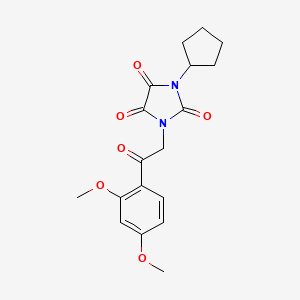
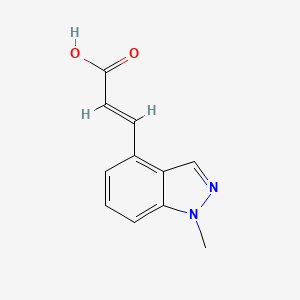

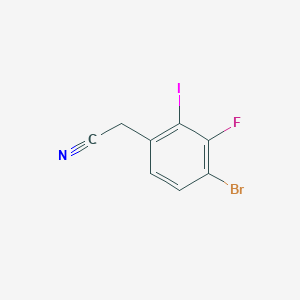
![2-Acetamido-2-[5-(perfluorooct-1-yl)pent-1-yl]malonic acid](/img/structure/B15204169.png)
![tert-butyl N-[(2S)-1-[[(2S)-2-[methoxy(methyl)amino]-4-methylpentanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15204171.png)
